Home > Products > Screening Compounds P104621 > N-Allyl Rocuronium Dibromide
N-Allyl Rocuronium Dibromide -

N-Allyl Rocuronium Dibromide

Catalog Number: EVT-1501949
CAS Number:
Molecular Formula: C₃₅H₅₈Br₂N₂O₄
Molecular Weight: 730.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Allyl Rocuronium Dibromide is a derivative of Rocuronium Bromide, a non-depolarizing neuromuscular blocker widely used in anesthesia. This compound is classified under aminosteroids and functions primarily to induce muscle relaxation during surgical procedures. Rocuronium Bromide itself is known for its rapid onset and intermediate duration of action, making it suitable for tracheal intubation and mechanical ventilation.

Source

The synthesis of N-Allyl Rocuronium Dibromide can be traced back to various patents and research articles that detail the processes involved in creating this compound. Notably, the synthesis methods often reference the original Rocuronium Bromide structure, which is characterized by its unique molecular composition and functional groups.

Classification
  • Type: Non-depolarizing neuromuscular blocker
  • Chemical Class: Aminosteroid
  • Primary Use: Muscle relaxant in anesthesia
Synthesis Analysis

The synthesis of N-Allyl Rocuronium Dibromide involves several steps, typically starting from the monoacetate derivative of Rocuronium. The following methods are commonly employed:

  1. Starting Materials: The process begins with the monoacetate derivative of Rocuronium, which is reacted with a large excess of allyl bromide (approximately 8.7 equivalents) in a controlled environment.
  2. Reaction Conditions: The reaction is generally conducted in a pressure bottle at room temperature for about 22 hours to ensure complete conversion.
  3. Purification: After the reaction, purification is achieved through column chromatography followed by crystallization from dichloromethane-diethyl ether to isolate pure N-Allyl Rocuronium Dibromide .

Technical Details

  • Yield: The synthesis typically yields moderate amounts of the desired product, often around 60% w/w.
  • Reaction Time: Extended reaction times (up to 22 hours) are necessary to achieve optimal yields.
Molecular Structure Analysis

N-Allyl Rocuronium Dibromide has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C₃₂H₅₃Br₂N₂O₄
  • Molar Mass: Approximately 609.69 g/mol
  • Structural Features:
    • Contains an allyl group attached to a quaternary nitrogen atom.
    • Characterized by multiple chiral centers, contributing to its stereochemistry.

Data Representation

The molecular structure can be represented using various chemical notation systems, including SMILES and InChI formats, which provide detailed information about atom connectivity and stereochemistry.

Chemical Reactions Analysis

N-Allyl Rocuronium Dibromide undergoes several chemical reactions that are crucial for its functionality as a neuromuscular blocker:

  1. Binding Mechanism: It acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction.
  2. De-acetylation: The compound may undergo metabolic transformations such as de-acetylation in vivo, affecting its pharmacokinetics and duration of action .
  3. Reversal Agents: Sugammadex is commonly used to reverse the effects of N-Allyl Rocuronium Dibromide due to its high binding affinity .

Technical Details

  • Reaction Conditions: The reactions are typically conducted under physiological conditions to mimic in vivo environments.
  • By-products: Careful control of reaction conditions helps minimize the formation of undesired by-products.
Mechanism of Action

The mechanism through which N-Allyl Rocuronium Dibromide exerts its effects involves:

  1. Competitive Antagonism: It competes with acetylcholine for binding sites on nicotinic receptors, preventing muscle contraction.
  2. Neuromuscular Junction Interaction: By blocking these receptors, it effectively induces muscle relaxation necessary for surgical procedures .
  3. Pharmacodynamics: The drug's onset time and duration are influenced by factors such as dosage and patient physiology.

Process Data

  • Onset Time: Rapid onset (within minutes).
  • Duration of Action: Intermediate duration (approximately 66–80 minutes).
Physical and Chemical Properties Analysis

N-Allyl Rocuronium Dibromide exhibits distinct physical and chemical properties that are relevant for its application:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, facilitating its administration via intravenous routes.
  • Stability: Stability can be affected by pH and temperature; thus, it should be stored under controlled conditions .

Relevant Data or Analyses

  • Protein Binding: Approximately 30%, which influences its pharmacokinetics.
  • Metabolism Pathways: Primarily metabolized via hepatic pathways involving cytochrome P450 enzymes .
Applications

N-Allyl Rocuronium Dibromide finds extensive use in medical settings:

  • Anesthesia Practice: Utilized for muscle relaxation during surgeries requiring intubation or mechanical ventilation.
  • Research Applications: Studied for its interactions with other neuromuscular blockers and potential adverse effects in specific patient populations.
Chemical Identity and Structural Characterization of N-Allyl Rocuronium Dibromide

Molecular Structure and Stereochemical Configuration

N-Allyl Rocuronium Dibromide (C₃₅H₅₈Br₂N₂O₄; MW: 730.65 g/mol) is a structural derivative of the neuromuscular blocking agent rocuronium bromide (C₃₂H₅₃BrN₂O₄; MW: 609.68 g/mol) [1] [3]. The core steroidal skeleton comprises a 5α-androstane framework with fused rings (A/B/C/D), featuring quaternary ammonium groups at positions 2 (morpholine) and 16 (pyrrolidine) [5] [7]. The defining modification is an allyl group (-CH₂-CH=CH₂) appended to the pyrrolidine nitrogen (N-16), replacing the propyl group in the parent compound. This addition increases molecular mass by ~121 g/mol and introduces a second allyl moiety alongside the existing allyl group on the pyrrolidinium nitrogen [1] [4].

Table 1: Key Structural Features of N-Allyl Rocuronium Dibromide

Structural ElementDescription
Core Framework5α-Androstane steroidal nucleus with acetyl ester at C-17 and hydroxy group at C-3
Quaternary Nitrogen SitesN-2: Morpholinium group; N-16: Pyrrolidinium group with allyl substitution
Bromide CounterionsTwo bromide ions (Br⁻) balancing the dicationic charge
Key Structural ModificationAllyl group (-CH₂-CH=CH₂) attached to N-16 of pyrrolidine ring
Molecular FormulaC₃₅H₅₈Br₂N₂O₄
Molecular Weight730.65 g/mol

The compound possesses 10 chiral centers (C2, C3, C5, C8, C9, C10, C13, C14, C16, C17), conferring strict stereochemical requirements for biological activity. Absolute configurations follow the parent rocuronium bromide: (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R) [5] [8]. X-ray crystallography data (though limited for this specific derivative) suggests the allyl extension alters torsional angles at N-16, potentially impacting receptor binding pocket interactions [5].

Physicochemical Properties (Solubility, Stability, Crystallography)

Solubility: N-Allyl Rocuronium Dibromide exhibits high solubility in polar organic solvents (e.g., tetrahydrofuran, acetonitrile, methanol) but limited solubility in water (<1 mg/mL) [5] [6]. This hydrophobicity arises from the expanded hydrophobic surface area of the bis-allylated structure compared to rocuronium bromide.

Table 2: Solubility Profile and Stability Parameters

PropertyCharacteristics
Solubility
Water<1 mg/mL
Methanol/Ethanol>50 mg/mL
Tetrahydrofuran (THF)>50 mg/mL
Acetonitrile~30 mg/mL
Dichloromethane~10 mg/mL
Stability
pH SensitivityStable at acidic pH (3-5); degrades rapidly under alkaline conditions (pH >8) [1] [5]
Thermal StabilityDecomposes above 200°C; hygroscopic - requires storage under inert atmosphere [5]
Oxidative DegradationMorpholine ring susceptible to H₂O₂-induced opening, forming N-ethanoyl-formamide derivatives [9]
PhotostabilityDegrades under prolonged UV exposure; requires light-protected storage [5]

Stability: The compound is hygroscopic and requires storage under controlled humidity. It demonstrates moderate thermal stability but decomposes above 200°C [5]. A critical vulnerability is its pH sensitivity: while stable under acidic conditions (pH 3-5), it undergoes rapid degradation in alkaline environments (pH >8), likely involving hydrolysis of the C-17 acetate ester or morpholine ring opening [1] [9]. Oxidative stress (e.g., 1% H₂O₂) triggers degradation via morpholine ring transformation into an N-ethanoyl-formamide group, confirmed by high-resolution mass spectrometry [9].

Crystallography: N-Allyl Rocuronium Dibromide typically crystallizes as a white to off-white powder. While detailed single-crystal X-ray diffraction data is scarce in public literature, related rocuronium salts form monoclinic crystals. Patent data suggests it can form solvates (e.g., with methanol or ethanol) influencing melting behavior (reported range: 172.8–174.8°C for similar derivatives) [5] [10].

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

NMR Spectroscopy:¹H and ¹³C NMR spectra provide definitive evidence for the structure and allyl group incorporation [5] [8] [10]:

  • ¹H NMR: Key signatures include vinyl protons from both allyl groups:
  • N-16 Allyl: δ ~5.80 (m, -CH=), 5.20-5.40 (m, =CH₂), 4.10 (d, -N-CH₂-) ppm.
  • C-3 Allyl (if present in O-allyl derivatives): Similar vinyl shifts but distinct coupling patterns.
  • Steroid backbone: C18/C19 methyls (δ ~0.9-1.3 ppm), C17 acetate methyl (δ ~2.05 ppm), morpholine protons (δ ~3.4-3.8 ppm).
  • ¹³C NMR: Diagnostic signals:
  • Allyl carbons: ~δ 117-118 (=CH₂), 133-135 (-CH=), 68-70 (-CH₂-N⁺) ppm.
  • Carbonyl (C17 acetate): δ ~170-172 ppm.
  • C3 hydroxylated carbon: δ ~70-72 ppm.

Table 3: Characteristic NMR Chemical Shifts (Key Assignments)

NucleusChemical Shift (δ, ppm)Assignment
¹H5.70 - 5.90 (m)-CH= (both allyl groups)
5.10 - 5.35 (m)=CH₂ (both allyl groups)
4.05 - 4.20 (d)-N⁺-CH₂- (N-16 allyl)
3.30 - 3.85 (m)Morpholine -CH₂-, Pyrrolidine -CH₂-
2.00 - 2.10 (s)C17 -OC(O)CH₃
0.90 - 1.40 (m)Steroid methyl groups (C18, C19), aliphatic CH
¹³C170 - 172C17 Acetate carbonyl
132 - 135Allyl -CH=
116 - 118Allyl =CH₂
68 - 70Allyl -CH₂-N⁺
70 - 72C3 -CH-OH
20 - 25C17 Acetate -CH₃

Infrared (IR) Spectroscopy:Prominent IR absorptions [5] [10]:

  • Strong C=O stretch: 1730-1740 cm⁻¹ (C17 acetate ester).
  • Broad O-H stretch: 3400-3500 cm⁻¹ (C3 hydroxyl group).
  • C=C stretch: ~1640-1650 cm⁻¹ (allyl vinyl groups).
  • C-N stretches: 1000-1250 cm⁻¹ (morpholine, pyrrolidinium).
  • C-H stretches: 2850-2970 cm⁻¹ (alkyl CH).

Mass Spectrometry:High-resolution mass spectrometry (HRMS) is essential for confirmation due to the compound's complexity and charge [9] [10]:

  • ESI-MS (Positive Mode): Dominant ions correspond to dicationic species:
  • [M]²⁺ at m/z 365.32 (calculated for C₃₅H₅₈N₂O₄²⁺: 365.321).
  • [M - Br]⁺ at m/z 649.35 (monobromide cation).
  • Fragmentation: Key pathways involve:
  • Loss of allyl bromide (C₃H₅Br) yielding ions at m/z 568.
  • Cleavage of the C17 acetate group (loss of 60 Da).
  • Morpholine ring opening under oxidative conditions, leading to products with m/z +16 (oxygen addition) and -14 (CH₂ loss) relative to parent rocuronium derivatives [9].

Table 4: Major Mass Spectrometric Fragments (Positive Ion Mode)

Ion (m/z)AssignmentFragmentation Pathway
365.32[C₃₅H₅₈N₂O₄]²⁺ (Dication)Molecular dication
649.35[C₃₅H₅₈N₂O₄Br]⁺ (Monobromide cation)Loss of Br⁻ from dibromide salt
568.30[M - C₃H₅Br]⁺Loss of allyl bromide
589.33[M - CH₃COOH]⁺Loss of acetic acid from C17 acetate
432.25Steroid fragment with one ammonium side chainCleavage of steroid backbone and one side chain

Properties

Product Name

N-Allyl Rocuronium Dibromide

Molecular Formula

C₃₅H₅₈Br₂N₂O₄

Molecular Weight

730.65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.